Cas no 110100-00-0 (1-(2-Chloropyrimidin-5-YL)ethanone)
1-(2-Chloropyrimidin-5-YL)ethanone Chemical and Physical Properties
Names and Identifiers
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- 1-(2-Chloropyrimidin-5-yl)ethanone
- Ethanone,1-(2-chloro-5-pyrimidinyl)-
- 1-(2-chloro-5-pyrimidinyl)ethanone
- 1-(2-chloro-5-pyrimidinyl)-ethanone
- 1-(2-chloro-pyrimidin-5-yl)-ethanone
- 2-CHLORO-5-ACETYLPYRIMIDINE
- 5-ACETYL-2-CHLOROPYRIMIDINE
- AB59098
- AGN-PC-00NOTJ
- CTK8E2989
- 1-(2-Chloropyrimidin-5-yl)
- Ethanone, 1-(2-chloro-5-pyrimidinyl)- (9CI)
- ETHANONE, 1-(2-CHLORO-5-PYRIMIDINYL)-
- 1-(2-CHLOROPYRIMIDIN-5-YL)ETHAN-1-ONE
- AK135579
- LISVHIVILJZRDH-UHFFFAOYSA-N
- FCH881792
- WT82451
- AX8227082
- Ethanone,1-(2-chloro-5-pyrimidinyl)-(9CI)
- 1-(2-Chloropyrimidin-5-YL)ethanone
-
- MDL: MFCD10697144
- Inchi: 1S/C6H5ClN2O/c1-4(10)5-2-8-6(7)9-3-5/h2-3H,1H3
- InChI Key: LISVHIVILJZRDH-UHFFFAOYSA-N
- SMILES: ClC1=NC=C(C=N1)C(C)=O
Computed Properties
- Exact Mass: 156.00915
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 132
- Topological Polar Surface Area: 42.8
Experimental Properties
- Boiling Point: 307.9±15.0°C at 760 mmHg
- PSA: 42.85
1-(2-Chloropyrimidin-5-YL)ethanone Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Inert atmosphere,2-8°C
1-(2-Chloropyrimidin-5-YL)ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A172026-250mg |
5-Acetyl-2-chloropyrimidine |
110100-00-0 | 250mg |
$ 178.00 | 2023-04-19 | ||
| TRC | A172026-500mg |
5-Acetyl-2-chloropyrimidine |
110100-00-0 | 500mg |
$ 270.00 | 2023-04-19 | ||
| TRC | A172026-1g |
5-Acetyl-2-chloropyrimidine |
110100-00-0 | 1g |
$ 315.00 | 2022-06-08 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TW009-5g |
1-(2-Chloropyrimidin-5-YL)ethanone |
110100-00-0 | 95+% | 5g |
4513CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TW009-50mg |
1-(2-Chloropyrimidin-5-YL)ethanone |
110100-00-0 | 95+% | 50mg |
167.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TW009-250mg |
1-(2-Chloropyrimidin-5-YL)ethanone |
110100-00-0 | 95+% | 250mg |
424CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TW009-1g |
1-(2-Chloropyrimidin-5-YL)ethanone |
110100-00-0 | 95+% | 1g |
1483.0CNY | 2021-07-12 | |
| Alichem | A039002348-250mg |
Ethanone,1-(2-chloro-5-pyrimidinyl)-(9CI) |
110100-00-0 | 95% | 250mg |
$180.58 | 2023-09-04 | |
| Alichem | A039002348-1g |
Ethanone,1-(2-chloro-5-pyrimidinyl)-(9CI) |
110100-00-0 | 95% | 1g |
$314.34 | 2023-09-04 | |
| Alichem | A039002348-5g |
Ethanone,1-(2-chloro-5-pyrimidinyl)-(9CI) |
110100-00-0 | 95% | 5g |
$786.78 | 2023-09-04 |
1-(2-Chloropyrimidin-5-YL)ethanone Suppliers
1-(2-Chloropyrimidin-5-YL)ethanone Related Literature
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
Additional information on 1-(2-Chloropyrimidin-5-YL)ethanone
Research Brief on 1-(2-Chloropyrimidin-5-YL)ethanone (CAS: 110100-00-0) in Chemical Biology and Pharmaceutical Applications
1-(2-Chloropyrimidin-5-YL)ethanone (CAS: 110100-00-0) is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of kinase inhibitors and other therapeutic agents. Recent studies have highlighted its significance in medicinal chemistry due to its versatile reactivity and potential applications in drug discovery. This research brief consolidates the latest findings on this compound, focusing on its synthetic utility, biological activity, and emerging applications in pharmaceutical research.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 1-(2-Chloropyrimidin-5-YL)ethanone as a precursor for the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers employed a palladium-catalyzed cross-coupling reaction to functionalize the chloropyrimidine moiety, yielding compounds with potent inhibitory activity against BTK, a target for autoimmune diseases and B-cell malignancies. The study reported IC50 values in the low nanomolar range, underscoring the compound's potential in oncology therapeutics.
In another recent development, a team from MIT described a novel application of 1-(2-Chloropyrimidin-5-YL)ethanone in PROTAC (Proteolysis Targeting Chimera) technology. Their work, published in ACS Chemical Biology, utilized this compound as a warhead to target specific kinases for degradation. The researchers achieved selective protein degradation with high efficiency, opening new avenues for targeted therapy in diseases where traditional inhibition approaches have shown limitations.
The compound's role in antibiotic development has also gained attention. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported its incorporation into novel quinolone derivatives with enhanced activity against drug-resistant bacterial strains. The chloropyrimidine moiety was found to improve membrane permeability and target binding affinity, addressing key challenges in antibiotic development.
From a synthetic chemistry perspective, recent advances have focused on developing more efficient and sustainable routes to produce 1-(2-Chloropyrimidin-5-YL)ethanone. A Green Chemistry approach published in 2023 demonstrated a microwave-assisted synthesis with significantly reduced reaction times and improved yields compared to traditional methods. This innovation has important implications for scaling up production while minimizing environmental impact.
Ongoing clinical trials involving derivatives of 1-(2-Chloropyrimidin-5-YL)ethanone suggest promising therapeutic potential. Phase I/II trials for a JAK2 inhibitor incorporating this scaffold have shown favorable safety profiles and preliminary efficacy in myeloproliferative disorders. These developments position the compound as a valuable building block in the pipeline of targeted therapies.
In conclusion, 1-(2-Chloropyrimidin-5-YL)ethanone continues to demonstrate significant value in pharmaceutical research, with applications spanning from kinase inhibitors to PROTACs and antimicrobial agents. The recent studies highlight both its versatility as a synthetic intermediate and its direct biological relevance. Future research directions may explore its potential in other therapeutic areas and further optimize synthetic approaches to enhance accessibility for drug discovery programs.
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